![molecular formula C11H9ClN2OS B14659969 N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)
N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine typically involves the condensation of 2-amino-5-chlorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine shares structural similarities with other compounds such as N-[(2-amino-5-bromophenyl)-thiophen-2-ylmethylidene]hydroxylamine and N-[(2-amino-5-fluorophenyl)-thiophen-2-ylmethylidene]hydroxylamine.
Amines: Compounds like aniline and benzylamine also contain amino groups and can undergo similar types of reactions.
Uniqueness
- The presence of both the chlorophenyl and thiophenyl groups in this compound imparts unique chemical properties, such as enhanced reactivity and potential biological activity.
- The specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9ClN2OS |
|---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-3-4-9(13)8(6-7)11(14-15)10-2-1-5-16-10/h1-6,15H,13H2 |
InChI Key |
FTWLZELLWWXOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
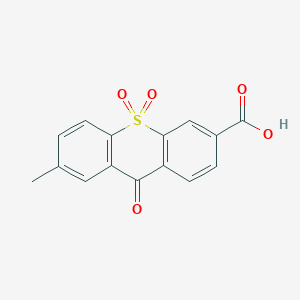
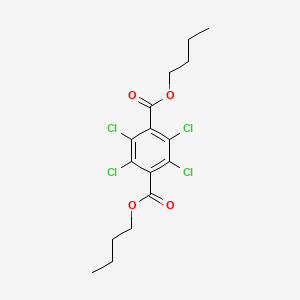
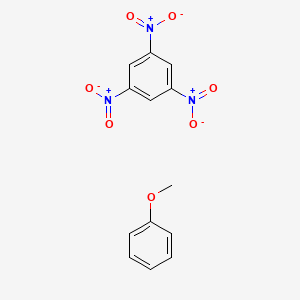
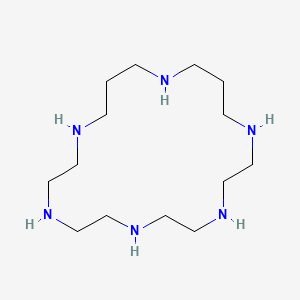
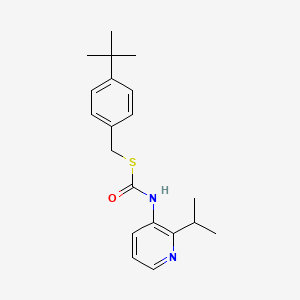
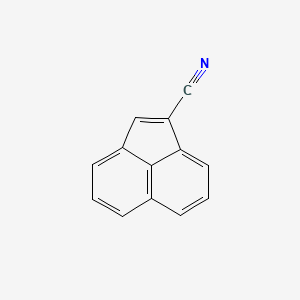
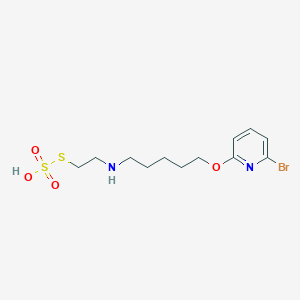
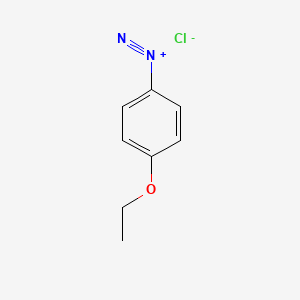
![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)
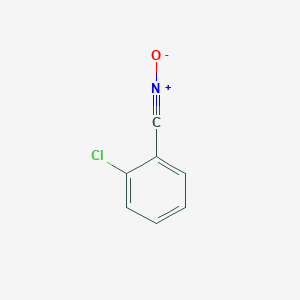
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)

